(2E)-3-(dimethylamino)-1-(2-methyl-1H-imidazol-5-yl)prop-2-en-1-one

CDK inhibitor synthesis heterocyclic diversification enaminone cyclocondensation

CAS 251096-49-8 is the essential N-unsubstituted imidazole β-enaminone for medicinal chemistry teams pursuing 4-(imidazol-5-yl)pyrimidine kinase inhibitors. Unlike common N-alkylated congeners, the free N1–H on its 2-methylimidazole ring is a critical synthetic handle for post-cyclocondensation diversification—N-arylation, N-alkylation, or sulfonylation—enabling systematic CDK isoform SAR from a single enaminone precursor. This structural feature is permanently blocked in N-alkyl analogs, which restrict accessible chemical space to a fixed substituent. Procurement of this building block eliminates the need to resynthesize the enaminone for each N-substituent variant, maximizing parallel synthesis library diversity and accelerating hit-to-lead optimization.

Molecular Formula C9H13N3O
Molecular Weight 179.223
CAS No. 251096-49-8
Cat. No. B2670887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(dimethylamino)-1-(2-methyl-1H-imidazol-5-yl)prop-2-en-1-one
CAS251096-49-8
Molecular FormulaC9H13N3O
Molecular Weight179.223
Structural Identifiers
SMILESCC1=NC=C(N1)C(=O)C=CN(C)C
InChIInChI=1S/C9H13N3O/c1-7-10-6-8(11-7)9(13)4-5-12(2)3/h4-6H,1-3H3,(H,10,11)/b5-4+
InChIKeyIZBKLEBLCPWCQI-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2E-3-Dimethylamino-1-2-methyl-1H-imidazol-5-yl-prop-2-en-1-one CAS 251096-49-8 Procurement Guide for Selective Heterocyclic Synthesis


(2E)-3-(dimethylamino)-1-(2-methyl-1H-imidazol-5-yl)prop-2-en-1-one (CAS 251096-49-8) is an N-unsubstituted imidazole-containing β-enaminone building block with molecular formula C₉H₁₃N₃O and molecular weight 179.22 g/mol . Its conjugated enaminone framework, combining an α,β-unsaturated carbonyl with a dimethylamino donor, classifies it among the 3-(dimethylamino)propenone reagents widely exploited as three-carbon synthons for constructing pharmaceutically relevant heterocycles, including 4-(imidazol-5-yl)pyrimidine kinase inhibitor scaffolds [1].

Why N-Unprotected 2-Methylimidazol-5-yl Enaminone CAS 251096-49-8 Cannot Be Replaced by Generic N-Alkyl Enaminone Analogs


Generic substitution with N-alkylated imidazole enaminones—the most common commercially available alternatives—introduces irreversible chemical limitations. The unsubstituted N1–H on the 2-methylimidazole ring of CAS 251096-49-8 is an essential synthetic handle for downstream diversification (e.g., N-arylation, N-alkylation, or protection/deprotection strategies) that is permanently blocked in N-alkyl congeners such as 1-isopropyl-2-methylimidazol-5-yl enaminone [1]. This single structural feature dictates the accessible chemical space: the N-unsubstituted enaminone can generate libraries of N-functionalized imidazole derivatives, whereas N-alkyl analogs can only produce molecules bearing that fixed alkyl substituent, as demonstrated in the divergent synthesis of cyclin-dependent kinase (CDK) inhibitor series where the N-substituent profoundly modulates target potency [2].

Quantitative Differentiation Evidence for 3-Dimethylamino-1-2-methyl-1H-imidazol-5-yl-propenone CAS 251096-49-8


N-Unsubstituted Imidazole Enables Post-Condensation Diversification to CDK2 Inhibitors: Comparative Synthetic Utility vs. N-Isopropyl Analog

The enaminone CAS 251096-49-8 undergoes cyclocondensation with N-aryl guanidines to yield 4-(imidazol-5-yl)-2-anilinopyrimidines. The free N1–H on the imidazole ring permits subsequent N-alkylation or N-arylation, enabling systematic SAR exploration. In contrast, the N-isopropyl enaminone analog (CAS not disclosed; used in CN101163694A Example 1) directly delivers a fixed N-isopropylimidazole final compound with CDK2 IC₅₀ = 0.0490 μM [1]. The N-unsubstituted starting material therefore provides access to this active chemotype and structurally distinct analogs that the N-alkyl enaminone cannot generate, as the N-substituent is irreversibly introduced prior to cyclocondensation [1].

CDK inhibitor synthesis heterocyclic diversification enaminone cyclocondensation

Comparative Regioselectivity in Pyrimidine Cyclocondensation: 5-Imidazolyl Enaminone vs. 4-Imidazolyl and Non-Imidazole Substrates

The 5-imidazolyl substitution pattern of CAS 251096-49-8 directs cyclocondensation with guanidines to exclusively form 4-(imidazol-5-yl)pyrimidine regioisomers. In the patent family US6969714/CN101163694, the 5-imidazolyl enaminones consistently produce single pyrimidine regioisomers in isolated yields ranging from 14% to 79% depending on the aniline substitution [1]. By contrast, 4-imidazolyl enaminones (e.g., 1-substituted imidazol-4-yl analogs) or phenyl enaminones would generate different regioisomeric outcomes or require different condensation partners, which is a critical selection criterion when the 5-imidazolyl-pyrimidine connectivity is mandated by the pharmacophore model [2].

regioselective cyclocondensation pyrimidine synthesis imidazole regiochemistry

Dimethylamino Leaving Group vs. Alkoxy or Cyclic Amine Leaving Groups in Enaminone Reactivity: Enhanced Cyclocondensation Efficiency

The dimethylamino moiety of CAS 251096-49-8 serves as a superior leaving group in nucleophilic displacement/cyclocondensation cascades compared to alkoxy (ethoxy, methoxy) or less labile cyclic amine (pyrrolidino, piperidino) enaminone analogs. While direct kinetic comparison data for this specific compound are not available in the open literature, the general reactivity hierarchy of 3-substituted enaminones is well-established: dimethylamino > ethoxy > pyrrolidino in nucleofugacity, correlating with the pKa of the conjugate acid of the leaving amine [1]. This higher reactivity translates to milder reaction conditions (lower temperature, shorter time) and broader substrate scope for cyclocondensation with less nucleophilic anilines [2].

enaminone reactivity leaving group comparison heterocyclic annulation

Optimal Procurement Scenarios for 2E-3-Dimethylamino-1-2-methyl-1H-imidazol-5-yl-prop-2-en-1-one CAS 251096-49-8


Divergent Medicinal Chemistry for CDK2/4/6 Inhibitor Lead Optimization Requiring Imidazole N1 SAR Exploration

Medicinal chemistry teams pursuing cyclin-dependent kinase (CDK) inhibitors based on the 4-(imidazol-5-yl)-2-anilinopyrimidine pharmacophore should procure CAS 251096-49-8 as the primary enaminone building block. The N-unsubstituted imidazole permits post-cyclocondensation diversification of the N1 position—the substituent that profoundly modulates CDK isoform selectivity and cellular potency, as demonstrated by the 0.0490 μM CDK2 IC₅₀ achieved with the N-isopropyl example in CN101163694A [1]. This workflow enables systematic SAR without resynthesizing the enaminone precursor for each N-substituent variant.

Combinatorial Library Synthesis of 4-Imidazol-5-yl Pyrimidine and Related Aza-Heterocycle Libraries

CAS 251096-49-8 is the optimal procurement choice for parallel synthesis of imidazole-containing heterocycle libraries. The dimethylamino leaving group provides consistent reactivity across diverse amine nucleophiles, while the free N1–H allows late-stage diversification via N-alkylation, N-arylation, or sulfonylation, maximizing library diversity from a single enaminone precursor [1][2].

Synthesis of Imidazole-Containing Bidentate Ligands for Coordination Chemistry and Catalysis

Researchers developing metal complexes requiring both imidazole N-coordination and enaminone O,N-chelation should select CAS 251096-49-8. The unsubstituted imidazole N–H can be deprotonated for anionic coordination or functionalized with donor arms, while the enaminone moiety provides a second coordination site. This dual functionality is absent in N-alkylated imidazole enaminones where the N1 position is blocked [1].

Quote Request

Request a Quote for (2E)-3-(dimethylamino)-1-(2-methyl-1H-imidazol-5-yl)prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.